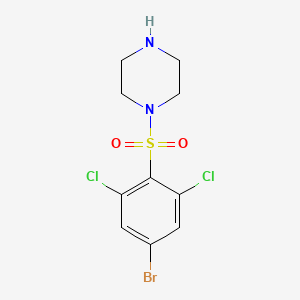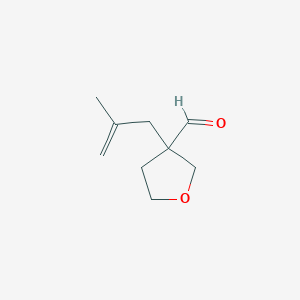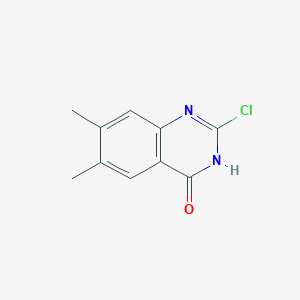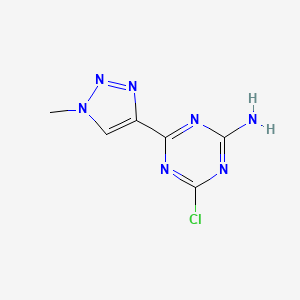
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine typically involves the reaction of 4-Bromo-2,6-dichlorobenzenesulfonyl chloride with piperazine . The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-Bromo-2,6-dichlorobenzenesulfonyl chloride and piperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with triethylamine as a base.
Procedure: The 4-Bromo-2,6-dichlorobenzenesulfonyl chloride is added to a solution of piperazine in dichloromethane, followed by the addition of triethylamine. The mixture is stirred at room temperature for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the benzene ring.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, although these are less common.
Reagents and Conditions: Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors . The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The bromine and chlorine atoms on the benzene ring can also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(4-Bromo-2,6-dichlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
4-Bromo-2,6-dichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(4-Bromo-2-fluorobenzyl)piperazine: This compound has a similar structure but with a fluorine atom instead of a chlorine atom, leading to different chemical reactivity and biological activity.
This compound hydrochloride: This is a salt form of the compound, which can have different solubility and stability properties.
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11BrCl2N2O2S |
|---|---|
Molecular Weight |
374.1 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dichlorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C10H11BrCl2N2O2S/c11-7-5-8(12)10(9(13)6-7)18(16,17)15-3-1-14-2-4-15/h5-6,14H,1-4H2 |
InChI Key |
YEOHRRUXVXSYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)



![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)



![1-(Chloromethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184296.png)


